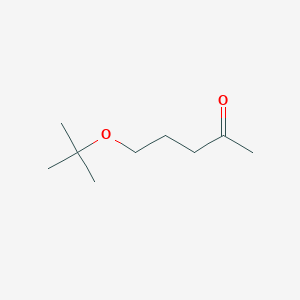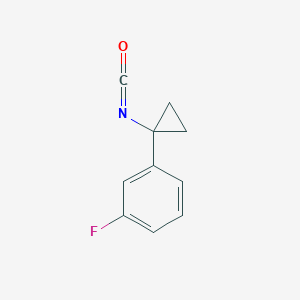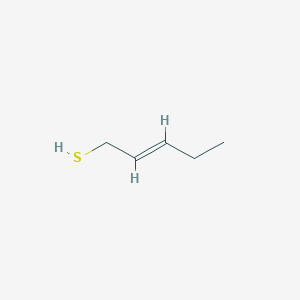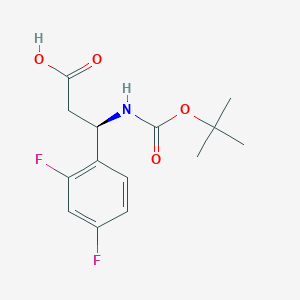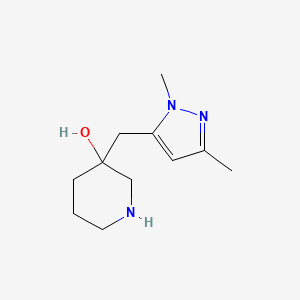
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, which is further linked to a pyridin-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropylmethanamine: This can be achieved by reacting cyclopropylcarbinol with ammonia in the presence of a catalyst.
Attachment of Pyridin-3-ylmethyl Group: The cyclopropylmethanamine is then reacted with pyridin-3-ylmethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major products are typically the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
科学的研究の応用
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(1-(Pyridin-3-ylmethyl)cyclopropyl)methanamine: can be compared with other similar compounds, such as:
1-Cyclopropyl-N-(pyridin-4-ylmethyl)methanamine: Similar structure but with the pyridinyl group at a different position.
Cyclopropylmethanamine: Lacks the pyridinyl group, making it less complex.
Pyridin-3-ylmethylamine: Lacks the cyclopropyl group, affecting its reactivity and applications.
The uniqueness of This compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c11-8-10(3-4-10)6-9-2-1-5-12-7-9/h1-2,5,7H,3-4,6,8,11H2 |
InChIキー |
VBTHMSBEQUAEKH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CN=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)

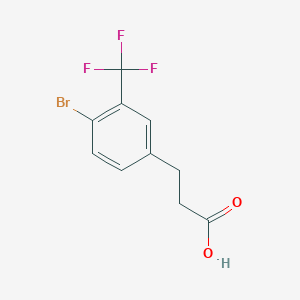
![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
